
Propyl bromoacetate
Overview
Description
Propyl bromoacetate (IUPAC name: propyl 2-bromoacetate) is an organobromine compound with the molecular formula C₅H₉BrO₂ and a molecular weight of 181.03 g/mol . Its structure consists of a bromoacetyl group esterified with a propyl chain, as represented by the SMILES notation CCCOC(=O)CBr .
Key identifiers include:
This compound is primarily used in chemical synthesis, such as in the preparation of intermediates for pharmaceuticals or agrochemicals, though its applications are restricted in consumer products due to safety concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl bromoacetate can be synthesized through the esterification of bromoacetic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
BrCH2COOH+C3H7OH→BrCH2COOCH2CH2CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of excess propanol and removal of water by azeotropic distillation can drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Propyl bromoacetate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in ester hydrolysis and transesterification reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction conditions typically involve mild heating and the use of a polar aprotic solvent such as dimethylformamide (DMF).
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond, yielding bromoacetic acid and propanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, and ethers.
Ester Hydrolysis: The major products are bromoacetic acid and propanol.
Transesterification: The products are a new ester and the original alcohol.
Scientific Research Applications
Propyl bromoacetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through reactions like the Reformatsky reaction.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions.
Medicine: Research into its potential as a building block for pharmaceuticals is ongoing, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The reactivity of propyl bromoacetate is primarily due to the presence of the bromine atom, which makes the alpha carbon highly electrophilic. This allows nucleophiles to attack the carbon, displacing the bromine atom. The ester group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of bromoacetic acid and propanol.
Comparison with Similar Compounds
Comparison with Similar Bromoacetic Acid Esters
Propyl bromoacetate belongs to a family of volatile bromoacetic acid esters , which include methyl, ethyl, and butyl bromoacetates. These compounds share a reactive bromoacetyl group but differ in alkyl chain length, leading to variations in physical properties, reactivity, and regulatory status.
Structural and Physical Properties
Key Observations :
- Volatility : Decreases with increasing alkyl chain length. Methyl bromoacetate is the most volatile, making it more hazardous in vapor form.
- Reactivity : All esters undergo nucleophilic substitution at the bromine atom, but longer chains (e.g., propyl, butyl) may exhibit steric hindrance, slowing reactions compared to methyl/ethyl analogs .
Research Findings and Discrepancies
Biological Activity
Propyl bromoacetate (C5H9BrO2) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C5H9BrO2
- Molecular Weight : 181.03 g/mol
- CAS Number : 35223-80-4
This compound is a colorless to yellow liquid with a refractive index ranging from 1.4495 to 1.4545 at 20°C .
This compound can be synthesized through various methods, including the reaction of propanol with bromoacetic acid. The compound acts as an alkylating agent, which can modify nucleophilic sites in biological molecules such as proteins and nucleic acids.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with cellular macromolecules. This alkylation can lead to:
- Inhibition of Enzymatic Activity : By modifying key amino acids in enzymes, this compound can inhibit their function, affecting metabolic pathways.
- Induction of Apoptosis : Alkylating agents like this compound can trigger programmed cell death in cancer cells by damaging DNA.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against human colon cancer (HCT-116) and hepatoma (SMMC-7721) cell lines, showing significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
Case Studies
-
Case Study on Hepatoma Cells :
In vitro studies showed that this compound induced apoptosis in SMMC-7721 cells through the activation of caspase pathways. The compound's ability to disrupt mitochondrial membrane potential was also observed, leading to enhanced apoptosis rates compared to untreated controls. -
Colon Cancer Research :
A separate investigation focused on the effects of this compound on HCT-116 cells revealed that treatment resulted in G2/M phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent.
Pharmacological Applications
The potential applications of this compound extend beyond its cytotoxic properties:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Drug Development : Due to its alkylating properties, it is being explored as a lead compound for synthesizing more potent derivatives aimed at specific cancer types.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling propyl bromoacetate in laboratory settings?
this compound, like other volatile bromoacetic esters, requires stringent safety measures due to its irritant and toxic properties. Key protocols include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact.
- Ventilation: Work in a fume hood to avoid inhalation exposure, as the compound can cause respiratory irritation .
- Emergency Procedures: In case of skin contact, immediately wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
- Storage: Store in airtight containers away from heat and oxidizing agents.
Q. How can researchers assess the purity of this compound for experimental reproducibility?
Analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for verifying purity. For example:
- GC Analysis: Use a polar column (e.g., DB-WAX) to separate impurities, with flame ionization detection (FID) for quantification. Compare retention times against certified standards .
- HPLC-MS: Coupling with mass spectrometry allows identification of trace contaminants (e.g., unreacted bromoacetic acid or propanol). Ensure batch-to-batch consistency by reporting relative peak areas .
Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification of bromoacetic acid with propanol , catalyzed by sulfuric acid or p-toluenesulfonic acid. Methodological considerations:
- Reagent Ratios: Use a 1.2:1 molar excess of bromoacetic acid to drive the reaction to completion.
- Temperature Control: Maintain reflux at 80–90°C to avoid side reactions (e.g., decomposition).
- Purification: Distill under reduced pressure (boiling point ~50°C at 10 mmHg for ethyl analogs; adjust for propyl’s higher molecular weight) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?
Studies on bromoacetate esters suggest proton-coupled electron transfer (PCET) as a dominant mechanism. For instance, α-hydroxyethyl radicals (˙EtOH) reduce bromoacetate anions via PCET, where the ester group’s electron-withdrawing nature enhances electrophilicity at the α-carbon. Theoretical modeling (e.g., DFT) can predict activation barriers for this compound’s reactions under varying pH and solvent conditions .
Q. How does the stability of this compound vary under different storage and experimental conditions?
Stability is influenced by:
- Temperature: Decomposition accelerates above 40°C; store at 2–8°C in amber glass vials.
- Moisture: Hydrolysis to bromoacetic acid and propanol occurs in aqueous media. Use anhydrous solvents for reactions .
- Light: UV exposure may degrade the compound; conduct experiments in light-protected environments.
Q. What role does this compound play in derivatization strategies for analytical chemistry?
Similar to ethyl bromoacetate, the propyl ester can act as a derivatizing agent for amines and thiols. For example:
- Trimethylamine (TMA) Analysis: this compound reacts with TMA to form a quaternary ammonium compound, detectable via LC-MS. Optimize reaction time (30–60 min) and pH (8–9) to maximize yield .
- Thiol Protection: Use in peptide synthesis to protect cysteine residues, followed by deprotection with tris(2-carboxyethyl)phosphine (TCEP) .
Q. How should researchers design experiments to address contradictory data on this compound’s reactivity?
Contradictions in reactivity data (e.g., kinetic vs. thermodynamic control) can be resolved through:
- Controlled Replicates: Perform triplicate experiments with independent reagent batches to isolate batch-specific effects .
- Multivariate Analysis: Apply ANOVA or mixed-effects models to distinguish experimental variables (e.g., temperature, catalyst loading) .
- Mechanistic Probes: Use isotopic labeling (e.g., deuterated solvents) or in situ spectroscopy (FTIR) to track intermediate species .
Q. Methodological Considerations Table
Properties
IUPAC Name |
propyl 2-bromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUCUGTDNJIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188719 | |
Record name | Acetic acid, bromo-, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35223-80-4 | |
Record name | Acetic acid, bromo-, propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035223804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, bromo-, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl bromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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